![molecular formula C24H20ClN5O2S B215857 2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-(4-phenoxyphenyl)guanidine](/img/structure/B215857.png)
2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-(4-phenoxyphenyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-(4-phenoxyphenyl)guanidine, also known as CP-673451, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases.
Mécanisme D'action
2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-(4-phenoxyphenyl)guanidine is a small molecule inhibitor that targets the VEGFR and PDGFR signaling pathways. These pathways are involved in the growth and proliferation of tumor cells, as well as the production of pro-inflammatory cytokines and chemokines. By inhibiting these pathways, 2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-(4-phenoxyphenyl)guanidine can reduce tumor growth and inflammation.
Biochemical and Physiological Effects:
2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-(4-phenoxyphenyl)guanidine has been shown to have several biochemical and physiological effects. In cancer, 2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-(4-phenoxyphenyl)guanidine has been shown to inhibit tumor growth and proliferation, induce apoptosis, and reduce angiogenesis. In inflammation, 2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-(4-phenoxyphenyl)guanidine has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and inhibit leukocyte recruitment. In cardiovascular diseases, 2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-(4-phenoxyphenyl)guanidine has been shown to improve cardiac function, reduce cardiac fibrosis, and inhibit vascular remodeling.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-(4-phenoxyphenyl)guanidine is its specificity for VEGFR and PDGFR signaling pathways, which makes it a promising therapeutic agent for cancer, inflammation, and cardiovascular diseases. However, one limitation of 2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-(4-phenoxyphenyl)guanidine is its potential toxicity, which may limit its clinical application.
Orientations Futures
For 2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-(4-phenoxyphenyl)guanidine research include the development of more potent and selective inhibitors, the identification of biomarkers for patient selection, and the investigation of combination therapies with other anti-cancer agents. Additionally, further studies are needed to investigate the potential therapeutic applications of 2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-(4-phenoxyphenyl)guanidine in other diseases, such as neurodegenerative diseases and autoimmune diseases.
Méthodes De Synthèse
The synthesis of 2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-(4-phenoxyphenyl)guanidine involves several steps, including the reaction of 4-chlorobenzyl chloride with sodium sulfide to form 4-chlorobenzyl sulfide, which is then reacted with 2-amino-4,6-dichloropyrimidine to form 2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]thio-N-(4-phenoxyphenyl)acetamide. The final compound is obtained by reacting this intermediate with guanidine hydrochloride.
Applications De Recherche Scientifique
2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-(4-phenoxyphenyl)guanidine has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. In cancer, 2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-(4-phenoxyphenyl)guanidine has been shown to inhibit the growth and proliferation of tumor cells by targeting the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) signaling pathways. In inflammation, 2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-(4-phenoxyphenyl)guanidine has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In cardiovascular diseases, 2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-(4-phenoxyphenyl)guanidine has been shown to improve cardiac function and reduce cardiac fibrosis.
Propriétés
Nom du produit |
2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-(4-phenoxyphenyl)guanidine |
|---|---|
Formule moléculaire |
C24H20ClN5O2S |
Poids moléculaire |
478 g/mol |
Nom IUPAC |
2-[6-[(4-chlorophenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]-1-(4-phenoxyphenyl)guanidine |
InChI |
InChI=1S/C24H20ClN5O2S/c25-16-6-12-21(13-7-16)33-15-18-14-22(31)29-24(28-18)30-23(26)27-17-8-10-20(11-9-17)32-19-4-2-1-3-5-19/h1-14H,15H2,(H4,26,27,28,29,30,31) |
Clé InChI |
LTZKITOERKVSAL-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N/C(=N\C3=NC(=O)C=C(N3)CSC4=CC=C(C=C4)Cl)/N |
SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=NC3=NC(=O)C=C(N3)CSC4=CC=C(C=C4)Cl)N |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=NC3=NC(=O)C=C(N3)CSC4=CC=C(C=C4)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




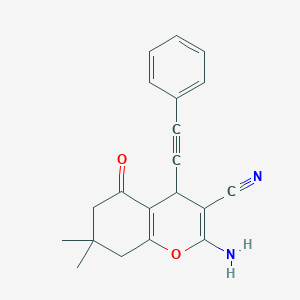
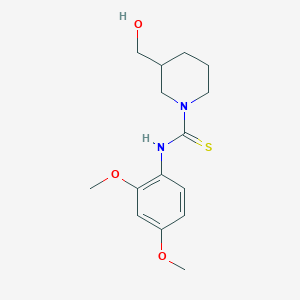
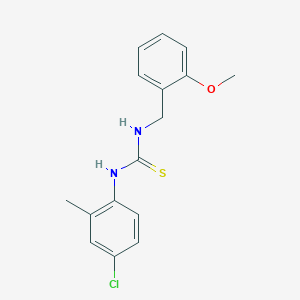
![Ethyl 1-[(3,5-dimethylanilino)carbothioyl]-3-piperidinecarboxylate](/img/structure/B215785.png)

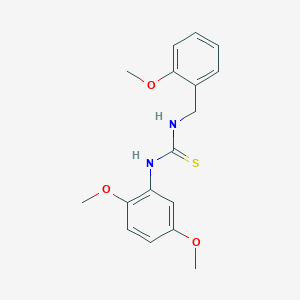

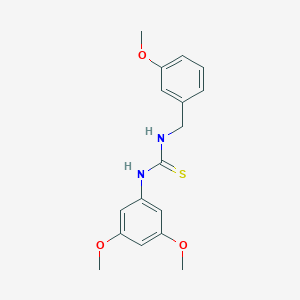
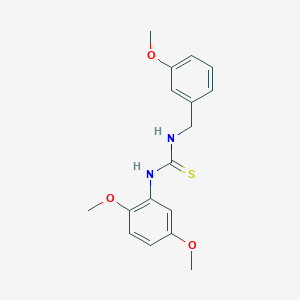
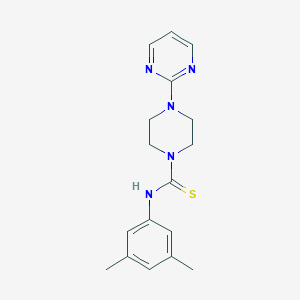
![Ethyl 1-[(4-chloro-2-methylphenyl)carbamothioyl]piperidine-3-carboxylate](/img/structure/B215794.png)
![Ethyl 1-[(3-chloro-2-methylphenyl)carbamothioyl]piperidine-3-carboxylate](/img/structure/B215795.png)
![5-(2-chlorophenyl)-2-[(4-methylanilino)methylidene]cyclohexane-1,3-dione](/img/structure/B215796.png)